1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79109-92-5 |
|---|---|
Molecular Formula |
C12H6 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-buta-1,3-diynyl-4-ethynylbenzene |
InChI |
InChI=1S/C12H6/c1-3-5-6-12-9-7-11(4-2)8-10-12/h1-2,7-10H |
InChI Key |
NVINTNJFDUYOJO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Synthetic Methodologies and Functionalization Strategies of 1 Buta 1,3 Diyn 1 Yl 4 Ethynylbenzene and Its Precursors
Convergent and Divergent Synthetic Approaches to Aryl-Substituted Polyynes
The assembly of complex molecules like 1-(buta-1,3-diyn-1-yl)-4-ethynylbenzene can be approached through either convergent or divergent strategies. A convergent synthesis would involve the preparation of key fragments of the molecule separately, which are then combined in the final steps. A divergent approach would start from a common intermediate that is progressively elaborated to introduce the different functional groups. Both palladium- and copper-catalyzed cross-coupling reactions are central to these strategies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.netwikipedia.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the aryl halide to the palladium(0) catalyst to form a palladium(II) complex. wikipedia.org Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, the base, and the copper(I) salt. wikipedia.org In a key step called transmetalation, the acetylide group is transferred from the copper to the palladium(II) complex. The final step is reductive elimination from the palladium complex, which yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org
For the synthesis of an unsymmetrical molecule like this compound, a stepwise Sonogashira approach is necessary. This often involves the use of silyl-protected alkynes to prevent unwanted side reactions. researchgate.net For instance, a plausible route could start with a dihalogenated benzene (B151609), such as 1-bromo-4-iodobenzene (B50087). Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, a selective Sonogashira coupling can be performed at the iodo-position first. wikipedia.org Coupling with a protected butadiyne, such as trimethylsilylbutadiyne, would yield 1-bromo-4-((trimethylsilyl)buta-1,3-diyn-1-yl)benzene. After deprotection of the silyl (B83357) group, a second Sonogashira coupling with a protected acetylene (B1199291), like trimethylsilylacetylene, at the bromo-position would follow. A final deprotection step would then yield the target molecule.
Alternatively, one could start with 1-bromo-4-ethynylbenzene (B14332). This precursor could be coupled with a protected butadiyne, followed by deprotection. Another approach involves a one-pot, three-component coupling of an aryl halide, (trimethylsilyl)acetylene, and a second aryl halide after in-situ desilylation. researchgate.net
| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Iodide/Bromide | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Triethylamine or Diisopropylamine | Room Temp. to Reflux | Good to Excellent | wikipedia.orgwikipedia.org |
| 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Room Temperature | High | wikipedia.org |
| Aryl Bromide | Phenylacetylene (B144264) | NHC-Palladium Complex | None (Copper-free) | Triethylamine | Room Temperature | Good | researchgate.net |
Copper-Catalyzed Oxidative Coupling Reactions (e.g., Glaser, Hay, Cadiot-Chodkiewicz Couplings)
Copper-catalyzed oxidative coupling reactions are fundamental methods for the synthesis of 1,3-diynes. The Glaser coupling, first reported in 1869, involves the homocoupling of terminal alkynes in the presence of a copper(I) salt, such as copper(I) chloride, an oxidant (typically air or oxygen), and a base like ammonia. organic-chemistry.orgnih.gov The Hay coupling is a modification of the Glaser coupling that utilizes a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which often accelerates the reaction. organic-chemistry.orgnih.gov Both the Glaser and Hay couplings are primarily used for the synthesis of symmetrical diynes. nih.govnih.gov While not directly applicable for the one-step synthesis of the unsymmetrical this compound, they are crucial for preparing symmetrical butadiyne intermediates which can then be used in subsequent cross-coupling reactions.
For the direct synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling is the method of choice. wikipedia.orgalfa-chemistry.comsynarchive.com This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgsynarchive.com Unlike the Glaser coupling, the Cadiot-Chodkiewicz reaction is highly selective, yielding a single unsymmetrical diyne product. wikipedia.org
The mechanism is believed to involve the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide. wikipedia.orgalfa-chemistry.com This is followed by a process of oxidative addition of the haloalkyne to the copper center and subsequent reductive elimination to form the new carbon-carbon bond of the diyne. wikipedia.org A plausible route to this compound using this methodology would be the coupling of 4-ethynylphenylacetylene (1-ethynyl-4-(ethynyl)benzene) with a bromo- or iodoalkyne like bromoethyne (B3344055) or iodoethyne. However, due to the instability of haloalkynes, they are often generated in situ. nih.gov A more practical approach would be to couple 1-bromo-4-ethynylbenzene with butadiyne, although controlling the selectivity of such a reaction could be challenging. A more controlled synthesis would involve coupling a terminal alkyne such as 4-ethynylphenylacetylene with a haloalkyne.
| Reaction | Reactants | Catalyst/Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Glaser Coupling | 2 x Terminal Alkyne | Cu(I) salt, Oxidant (O₂), Base (Ammonia) | Symmetrical Diyne | Homocoupling | organic-chemistry.orgnih.gov |
| Hay Coupling | 2 x Terminal Alkyne | CuCl, TMEDA, Oxidant (O₂) | Symmetrical Diyne | Homocoupling | organic-chemistry.orgnih.gov |
| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt, Amine Base | Unsymmetrical Diyne | Heterocoupling | wikipedia.orgalfa-chemistry.comsynarchive.com |
Alternative Synthetic Routes to Diyne and Ethynyl (B1212043) Moieties
Beyond the well-established palladium and copper-catalyzed reactions, other methodologies can be employed for the synthesis of diyne and ethynyl functionalities.
The Fritsch-Buttenberg-Wiechell (FBW) rearrangement provides a route to alkynes from 1,1-diaryl-2-halo-alkenes using a strong base. wikipedia.org The reaction proceeds through deprotonation to form a vinyl anion, followed by elimination of the halide to generate a vinyl carbene, which then undergoes a 1,2-aryl or alkyl migration to form the alkyne. wikipedia.org This method has been adapted for the synthesis of unsymmetrical 1,3-butadiynes from 1,1-dibromo-olefin precursors. researchgate.net A lithium-halogen exchange, followed by migration of an aryl or alkynyl group, leads to the butadiyne framework. researchgate.net This could be a potential, though less common, route to intermediates required for the synthesis of this compound.
Alkyne metathesis is another powerful tool for the formation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.org This reaction involves the scrambling of alkyne substituents. wikipedia.org While often used for ring-closing applications or the synthesis of symmetrical alkynes, cross-metathesis can be employed to generate unsymmetrical products. organicreactions.org Recently, alkyne metathesis has been developed for the synthesis of conjugated triynes from diynes, which could be a strategic step in the construction of more complex polyyne systems. chemrxiv.org
Precursor Synthesis and Intermediate Isolation
The successful synthesis of the target molecule relies heavily on the efficient preparation of key precursors and intermediates.
Preparation of Halogenated Aryl Alkynes
Halogenated aryl alkynes are crucial building blocks for the cross-coupling reactions described above. 1-Bromo-4-ethynylbenzene is a common precursor. Its synthesis can be achieved through various methods. One common route involves the Sonogashira coupling of 1-bromo-4-iodobenzene with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection of the silyl group. rsc.org The selective reaction at the iodo-position is key. Alternatively, 1,4-dibromobenzene (B42075) can be coupled with a protected acetylene, though controlling the mono-alkynylation can be challenging.
The synthesis of 1-iodo-4-ethynylbenzene would follow a similar logic, potentially starting from 1,4-diiodobenzene. Iodoarenes are often more reactive than their bromo-analogues in palladium-catalyzed couplings, which can be advantageous. wikipedia.org The synthesis of iodoarenes can be achieved from the corresponding anilines via diazotization followed by treatment with potassium iodide. reddit.comechemi.com
Synthesis of Protected Terminal Alkynes
The acidic proton of terminal alkynes can interfere with many organometallic reactions, leading to undesired side reactions such as homocoupling (Glaser coupling). Therefore, it is often necessary to protect the terminal alkyne. Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) and the bulkier triisopropylsilyl (TIPS), are the most common protecting groups for alkynes. wikipedia.org
Trimethylsilylacetylene is a widely used, commercially available reagent that serves as a stable, liquid equivalent of acetylene gas. rsc.orgbeilstein-journals.org It can be readily coupled with aryl halides via the Sonogashira reaction to introduce a protected ethynyl group. rsc.org The TMS group can then be easily removed under mild basic conditions, for example, with potassium carbonate in methanol (B129727), or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netslideshare.net
The TIPS group is significantly bulkier than the TMS group and offers greater stability towards various reaction conditions. chemrxiv.org Its removal is more challenging and often requires specific reagents. While TBAF can be used, often under harsher conditions, milder methods involving silver fluoride (AgF) in methanol have been developed for the efficient deprotection of TIPS-protected alkynes. chemrxiv.orgrsc.org The choice of protecting group is therefore a strategic decision based on the planned synthetic sequence and the stability required in subsequent steps.
Functionalization and Derivatization of the this compound Framework
The extended π-system and the presence of reactive terminal alkynyl groups make this compound a versatile building block for the construction of advanced organic materials and complex molecular architectures. Its framework can be selectively modified at three primary locations: the terminal ethynyl group, the benzene ring, and through the introduction of temporary protecting or directing groups like silyl moieties. These functionalization strategies allow for the tailored synthesis of derivatives with specific electronic, optical, and structural properties.
Modification at the Ethynyl Terminus
The terminal ethynyl proton is acidic and can be readily removed by a base, allowing for a variety of subsequent reactions. This reactivity is central to many synthetic applications, enabling chain extension, the introduction of new functional groups, and the formation of larger conjugated systems.
One of the most powerful methods for the functionalization of the ethynyl terminus is through palladium-catalyzed cross-coupling reactions . The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, is particularly noteworthy. wikipedia.orgorganic-chemistry.org This reaction allows for the direct attachment of various aryl or vinyl groups to the ethynyl terminus, significantly extending the π-conjugated system. The general applicability of the Sonogashira reaction makes it a cornerstone in the synthesis of molecular wires and other advanced materials derived from this compound. beilstein-journals.org
Another important reaction for modifying the ethynyl terminus is the Glaser-Hay coupling , which is an oxidative homocoupling of terminal alkynes catalyzed by a copper salt in the presence of an amine base and an oxidant (typically oxygen). organic-chemistry.orgresearchgate.net While traditionally used for synthesizing symmetrical diynes, modifications to the Glaser-Hay protocol, such as using solid-supported reagents, can favor the formation of unsymmetrical products. nih.gov This reaction can be employed to dimerize this compound or to couple it with other terminal alkynes.
The terminal alkyne also readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". tcichemicals.comsigmaaldrich.com This reaction with organic azides provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This strategy is valuable for linking the this compound unit to other molecules, including biomolecules and polymers, due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. tcichemicals.comresearchgate.net
Below is a table summarizing these key functionalization reactions at the ethynyl terminus:
| Reaction | Reagents and Conditions | Product Type |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl/Vinyl-substituted Alkyne |
| Glaser-Hay Coupling | Copper Salt, Amine Base, Oxidant (e.g., O₂) | Symmetrical or Unsymmetrical Diyne |
| CuAAC (Click Chemistry) | Organic Azide, Cu(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole |
Substitution on the Benzene Ring
The benzene ring of this compound can undergo electrophilic and, under certain conditions, nucleophilic substitution reactions. The directing and activating/deactivating effects of the buta-1,3-diynyl and ethynyl substituents play a crucial role in determining the outcome of these reactions.
Both the ethynyl and buta-1,3-diynyl groups are generally considered to be electron-withdrawing due to the sp-hybridization of the carbon atoms, which imparts higher electronegativity compared to sp²-hybridized carbons in the benzene ring. wikipedia.org Consequently, these groups deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) . wikipedia.org This deactivation means that harsher reaction conditions may be required compared to benzene itself. byjus.com
In terms of directing effects, while electron-withdrawing groups are typically meta-directors, the ability of the triple bonds to participate in resonance can complicate this simple prediction. organicchemistrytutor.comlibretexts.org For electrophilic attack, the resonance structures of the carbocation intermediate (the sigma complex) need to be considered. The buta-1,3-diynyl and ethynyl groups are generally ortho, para-directing deactivators, similar to halogens, due to the stabilization of the positive charge at the ortho and para positions through resonance. savemyexams.comchemistrytalk.org
Common electrophilic aromatic substitution reactions that could be applied, albeit with potentially reduced reactivity, include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the benzene ring, typically using a Lewis acid catalyst. wikipedia.orgnih.gov
Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. researchgate.net
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, though these reactions are often less effective on strongly deactivated rings. lkouniv.ac.in
Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally not feasible unless there are strong electron-withdrawing groups (like a nitro group) already present on the ring and a good leaving group. mdpi.com
The following table outlines potential substitution patterns on the benzene ring:
| Reaction Type | Substituent Effects | Expected Regioselectivity |
| Electrophilic Aromatic Substitution | Buta-1,3-diynyl and Ethynyl groups are deactivating. | Ortho, Para-directing |
Introduction of Silyl Groups and Other Protecting/Directing Units
Given the high reactivity of the terminal alkynes, it is often necessary to protect them during synthetic sequences that involve modifications elsewhere in the molecule. Silyl groups are the most common protecting groups for terminal alkynes due to their ease of introduction, stability under a range of reaction conditions, and facile removal. nih.govgelest.com
The most frequently used silyl groups for alkyne protection include trimethylsilyl (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldimethylsilyl (TBDMS). The choice of silyl group depends on the required stability, with bulkier groups like TIPS and TBDMS offering greater steric hindrance and stability towards certain reagents and conditions. researchgate.net
The introduction of a silyl group is typically achieved by treating the terminal alkyne with the corresponding silyl halide (e.g., TMSCl) in the presence of a base such as an amine or an organolithium reagent. The acidic terminal alkyne proton is deprotonated, and the resulting acetylide anion attacks the silicon atom of the silyl halide.
Deprotection of the silyl group to regenerate the terminal alkyne is usually straightforward and can be accomplished under mild conditions. researchgate.net Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for cleaving the silicon-carbon bond. nih.gov Alternatively, base-catalyzed hydrolysis, for instance with potassium carbonate in methanol, can also be used, particularly for less sterically hindered silyl groups like TMS. researchgate.neteurjchem.com The differential stability of various silyl groups allows for selective deprotection strategies in molecules with multiple protected alkynes. nih.govgelest.com
The use of silyl groups not only serves a protective function but can also influence the reactivity and solubility of the molecule. For instance, the introduction of bulky silyl groups can increase the solubility of the compound in organic solvents.
A summary of common silyl protecting groups and their deprotection methods is provided below:
| Silyl Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Deprotection |
| Trimethylsilyl | TMS | TMSCl, Base (e.g., Et₃N, n-BuLi) | TBAF, K₂CO₃/MeOH |
| Triethylsilyl | TES | TESCl, Base | TBAF |
| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf, Base | TBAF |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Base | TBAF |
Advanced Spectroscopic and Structural Characterization of 1 Buta 1,3 Diyn 1 Yl 4 Ethynylbenzene
Vibrational Spectroscopy for Molecular Structure Elucidation and Isomer Differentiation
Fourier Transform Infrared (FTIR) Spectroscopy and Anharmonic Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 1-(buta-1,3-diyn-1-yl)-4-ethynylbenzene, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The most prominent of these would be the stretching vibrations of the C≡C (alkyne) bonds within the butadiyne and ethynyl (B1212043) moieties, typically appearing in the 2100-2260 cm⁻¹ region. The C-H stretching of the terminal ethynyl group would also produce a sharp, characteristic peak around 3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
For a precise interpretation of the FTIR spectrum, particularly for complex molecules, anharmonic analysis is often employed. This computational approach goes beyond the simple harmonic oscillator approximation to account for the anharmonic nature of molecular vibrations. Anharmonic calculations can more accurately predict the positions of fundamental vibrational bands, as well as overtones and combination bands, leading to a more refined assignment of the experimental spectrum.
Raman Spectroscopy for Conjugated Systems
Raman spectroscopy is particularly well-suited for the study of conjugated systems due to its sensitivity to changes in molecular polarizability. In molecules with extended π-systems, such as this compound, certain vibrational modes, especially those involving the stretching of the conjugated backbone, are often strongly Raman active. The symmetric stretching of the C≡C bonds in the butadiyne chain is expected to produce a very intense signal in the Raman spectrum.
The high degree of conjugation in this molecule is predicted to enhance the Raman scattering cross-section, making it possible to obtain high-quality spectra. The position and intensity of the Raman bands provide valuable information about the electronic structure and the extent of π-electron delocalization within the molecule.
Comparison of Experimental and Theoretically Calculated Vibrational Spectra
To achieve a definitive assignment of the vibrational modes observed in experimental FTIR and Raman spectra, a comparison with theoretically calculated spectra is indispensable. Using computational methods such as Density Functional Theory (DFT), the vibrational frequencies and intensities for this compound can be predicted.
By comparing the experimental peak positions and relative intensities with the calculated values, each observed band can be assigned to a specific molecular vibration. This correlative approach is crucial for distinguishing between closely spaced vibrational modes and for confirming the proposed molecular structure. Such a comparison would also allow for the identification of any potential isomeric impurities.
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy techniques are employed to investigate the electronic transitions and photophysical properties of this compound, which are governed by its extended conjugated π-electron system.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to be characterized by strong absorption bands in the ultraviolet and possibly the visible region, corresponding to π → π* electronic transitions. The extended conjugation resulting from the connection of a phenyl ring with butadiyne and ethynyl groups is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to simpler aromatic or alkyne compounds. The position and intensity of these absorption bands are sensitive to the molecular geometry and the electronic environment.
Resonant Enhanced Multiphoton Ionization (REMPI) Spectroscopy
REMPI spectroscopy is a highly sensitive and selective technique that can provide detailed information about the electronic states of molecules. In a REMPI experiment, the molecule is first excited to an intermediate electronic state by absorbing one or more photons from a tunable laser. A subsequent photon then ionizes the molecule. By scanning the laser wavelength and detecting the resulting ions, a spectrum of the intermediate electronic states can be obtained.
For this compound, REMPI spectroscopy could be utilized to probe excited electronic states that may be inaccessible through conventional single-photon absorption spectroscopy. This technique can provide precise measurements of electronic transition energies and offer insights into the vibrational structure of the excited states.
IR-UV Ion Dip Spectroscopy for Gas-Phase Studies
IR-UV ion dip spectroscopy is a powerful technique for obtaining vibrational spectra of isolated, gas-phase molecules. This method provides insights into the intrinsic structure of a molecule, free from the intermolecular interactions present in the condensed phase. The technique involves two laser pulses: an infrared (IR) laser that excites the molecule to a specific vibrational state, and an ultraviolet (UV) laser that ionizes the molecule. When the IR laser is resonant with a vibrational transition, the population of the ground state is depleted, leading to a dip in the ion signal. This allows for the recording of a vibrational spectrum by scanning the IR frequency.
For a molecule like this compound, this technique would be invaluable for characterizing the vibrational modes associated with its constituent functional groups, namely the C-H stretching of the ethynyl and phenyl groups, and the C≡C stretching of the diyne and ethynyl moieties. The gas-phase data would offer a benchmark for theoretical calculations and help in understanding the subtle electronic effects of the conjugated π-system. Studies on similar aromatic hydrocarbons have successfully utilized this method to elucidate complex vibrational spectra and identify different conformers. ru.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. For this compound, 1H and 13C NMR spectra would provide detailed information about the chemical environment of each nucleus.
In a related, more complex molecule, 1,4-bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene, the 1H NMR spectrum in CDCl3 shows distinct signals for the aromatic protons. iucr.org The protons on the central benzene ring appear as a singlet at 7.51 ppm, while the protons of the diphenylsilyl groups appear as multiplets between 7.38 and 7.80 ppm. iucr.org The 13C NMR spectrum of this derivative provides signals for the various carbon atoms, including the characteristic signals for the sp-hybridized carbons of the butadiynyl chain (between 76 and 92 ppm) and the aromatic carbons (between 122 and 136 ppm). iucr.org For this compound, one would expect a simpler spectrum but with similar characteristic chemical shifts for the phenyl, ethynyl, and butadiynyl carbons and protons. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational changes and other dynamic processes in molecules. unibas.it By analyzing the changes in NMR lineshapes as a function of temperature, kinetic parameters for these processes can be determined. unibas.itnih.gov
For a relatively rigid molecule like this compound, significant conformational flexibility is not expected at room temperature. However, in more complex derivatives or macrocyclic structures incorporating this unit, dynamic processes can become important. For instance, in a bicyclic system containing a 1,4-bis(phenylbuta-1,3-diyn-1-yl)benzene bridge, dynamic NMR studies, in conjunction with NOESY experiments, have been used to analyze the dynamic enantiomerization process. nih.govnih.gov Such investigations can reveal information about rotational barriers and the preferred spatial arrangements of different parts of the molecule. nih.govnih.gov While there is no specific literature on the dynamic NMR of this compound itself, the principles of DNMR would be applicable to study restricted rotation or other dynamic equilibria in its more complex derivatives.
X-ray Crystallography and Solid-State Structural Analysis
While the crystal structure of this compound is not available in the searched literature, the structure of a closely related compound, 1,4-bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene, provides significant insight into the solid-state packing and intermolecular interactions that can be expected for this class of molecules. iucr.orgresearchgate.netnih.govnih.gov
The crystal structure of 1,4-bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. iucr.org The central benzene ring is situated on a crystallographic center of symmetry. iucr.orgnih.gov The molecule adopts an essentially linear, dumbbell-like shape. iucr.orgnih.gov
Below is a table summarizing the unit cell parameters for this related compound.
| Crystal Data | |
| Chemical formula | C46H42Si2 |
| Formula weight | 650.98 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 8.535 (1) |
| b (Å) | 17.2060 (14) |
| c (Å) | 13.4923 (14) |
| β (°) | 104.064 (9) |
| Volume (ų) | 1922.0 (3) |
| Z | 2 |
| Temperature (K) | 173 |
| Data obtained for 1,4-bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene. iucr.orgnih.gov |
In the solid state, the molecules of 1,4-bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene are organized through a network of weak intermolecular interactions. C–H···π interactions are observed, where hydrogen atoms from the central aromatic ring interact with the phenyl rings of the silyl (B83357) groups on adjacent molecules. nih.gov These interactions link the molecules into an undulating two-dimensional network. researchgate.netnih.govnih.gov
Topochemical Polymerization in Crystalline State
Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer dictates the stereochemistry and morphology of the resulting polymer. researchgate.net For diacetylene derivatives, this process typically involves a 1,4-addition reaction of adjacent monomer units, initiated by heat or UV radiation, to form a conjugated polymer with an ene-yne backbone. researchgate.net The feasibility and outcome of this polymerization are critically dependent on the packing of the monomer molecules in the crystal, as defined by specific geometric parameters first outlined by Wegner and later refined by others. researchgate.net
The polymerization of diacetylenes is governed by the proximity and orientation of the reactive diyne moieties of neighboring molecules. Key parameters include the translational distance between adjacent monomers and the angle of the diyne rod with respect to the crystallographic axis. For an efficient topochemical polymerization to occur, the distance between the reacting carbon atoms (C1 and C4' of adjacent molecules) should be within a certain range, typically less than 5 Å, and the angle of the diyne rod relative to the stacking axis should be approximately 45°. researchgate.net
The progress of topochemical polymerization can be monitored by various spectroscopic techniques. Upon polymerization, the monomer crystal, which is often colorless or pale yellow, typically develops a deep color (blue or red) due to the extended π-conjugation of the polymer backbone. This change is readily observed by UV-Vis spectroscopy, which shows the emergence of a strong absorption band in the visible region. researchgate.net Raman spectroscopy is another powerful tool for tracking the reaction, with the characteristic C≡C stretching frequency of the monomer diacetylene (~2260 cm⁻¹) diminishing and new peaks corresponding to the C=C (~1500 cm⁻¹) and C≡C (~2100 cm⁻¹) stretching modes of the polydiacetylene backbone appearing. jlu.edu.cn
The table below summarizes the key crystallographic parameters that are considered crucial for the topochemical polymerization of diacetylenes, based on studies of related compounds.
| Parameter | Description | Ideal Value for Polymerization |
| d | Center-to-center distance between adjacent diyne rods | < 5 Å |
| s | Stacking distance between monomer units | ~3.5 Å |
| γ | Angle of the diyne rod to the stacking axis | ~45° |
This table is based on established principles of topochemical polymerization and data from analogous diacetylene compounds.
Mass Spectrometry for Mechanistic Pathway Analysis and Product Identification
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of organic molecules and polymers, providing information on molecular weight, structure, and fragmentation pathways. High-resolution mass spectrometry (HRMS) and mass-selected ion spectroscopy are particularly valuable for elucidating the complex chemical processes involved in polymerization reactions.
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of ions. This capability is crucial for confirming the identity of the monomer, this compound, and for identifying the products and intermediates of its polymerization.
For the monomer, HRMS can verify its elemental formula (C₁₂H₆) by providing a measured mass that is very close to the calculated exact mass. During the initial stages of polymerization, HRMS can be used to identify oligomeric species (dimers, trimers, etc.) by their precise mass-to-charge ratios. The fragmentation patterns observed in the tandem mass spectra (MS/MS) of these oligomers can provide valuable structural information, helping to elucidate the connectivity of the monomer units in the polymer chain. nih.gov
The table below presents hypothetical HRMS data for the monomer and a dimer, illustrating the principle of accurate mass determination.
| Species | Elemental Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |
| Monomer [M+H]⁺ | C₁₂H₇⁺ | 151.0542 | 151.0541 |
| Dimer [M₂+H]⁺ | C₂₄H₁₃⁺ | 301.1012 | 301.1010 |
This is a representative table based on the principles of HRMS. Actual measured values may vary slightly.
Analysis of the fragmentation pathways of the polymer ions can reveal details about the polymer's structure and stability. For polydiacetylenes, fragmentation might occur at the weaker bonds, and the resulting fragment ions can provide evidence for the ene-yne backbone structure.
Polymerization reactions can often lead to the formation of structural isomers, especially in the initial stages where different reaction pathways may be active. Mass-selected ion spectroscopy is a powerful technique for distinguishing between isomers that have the same mass-to-charge ratio. This is achieved by isolating ions of a specific m/z and then probing their structure using techniques such as infrared ion spectroscopy (IRIS) or collision-induced dissociation (CID) with detailed analysis of the fragmentation patterns. semanticscholar.orgnih.gov
In the context of the polymerization of this compound, different initiation and propagation steps could potentially lead to oligomers with different connectivities or stereochemistries. For example, while the topochemical polymerization is expected to produce a regular 1,4-addition polymer, other reaction conditions might lead to different linkages.
Infrared ion spectroscopy can distinguish between isomers by recording their gas-phase infrared spectra. Different isomers will typically have unique vibrational fingerprints, allowing for their unambiguous identification when compared to theoretical calculations or reference spectra. semanticscholar.org
The table below illustrates how mass-selected ion spectroscopy could be used to differentiate between two hypothetical isomeric dimers of this compound.
| Isomer | Proposed Structure | Key Differentiating Feature in IRIS |
| Linear Dimer | Head-to-tail 1,4-addition product | Characteristic vibrational modes of the linear conjugated ene-yne system. |
| Cyclic Dimer | A cyclic structure formed through a different reaction pathway | Unique ring-strain related vibrational modes and different C-H stretching frequencies. |
This table presents a hypothetical application of mass-selected ion spectroscopy for isomer differentiation.
By employing these advanced mass spectrometry techniques, a detailed picture of the polymerization mechanism of this compound can be constructed, from the initial oligomerization steps to the formation of the final polymer, including the identification of any isomeric byproducts.
Computational and Theoretical Investigations of 1 Buta 1,3 Diyn 1 Yl 4 Ethynylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For aromatic and polyyne systems, methods like Density Functional Theory (DFT) and ab initio calculations provide a robust framework for analysis.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the molecular and electronic properties of organic conjugated systems due to its favorable balance of accuracy and computational cost. Studies on molecules containing buta-1,3-diyne fragments typically employ functionals like B3LYP to determine key structural and electronic parameters. nih.govresearchgate.net
Geometry optimization calculations using DFT would confirm that the ground state structure of 1-(buta-1,3-diyn-1-yl)-4-ethynylbenzene is largely planar, with the sp-hybridized carbon chains of the ethynyl (B1212043) and butadiynyl groups exhibiting a linear geometry. nih.gov The bond lengths and angles would be consistent with the alternating single, double, and triple bonds characteristic of such conjugated systems.
The electronic structure is primarily characterized by the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO and LUMO are expected to be π-orbitals delocalized across the entire conjugated framework, including the benzene (B151609) ring and the two alkyne chains. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transition energies. nih.gov Quantum chemical calculations on related metal-arylbutadiynyl complexes indicate that the HOMO is often located on the conjugated bridge, a feature that would likely be shared by the title compound. researchgate.net
| Parameter | Typical Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.0 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -0.5 to -1.0 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ~5.5 to 6.0 eV | Indicates chemical stability and corresponds to the lowest electronic transition energy. nih.gov |
| Dipole Moment | Low | Reflects the charge distribution and symmetry of the molecule. |
Ab Initio Methods for High-Accuracy Calculations
For a more precise quantification of electronic energies and properties, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy by more explicitly accounting for electron correlation. These high-accuracy calculations are valuable for benchmarking the results obtained from DFT and for providing reliable data on reaction energetics and potential energy surfaces, which is crucial for understanding the stability and reactivity of polyyne systems.
Prediction of Spectroscopic Signatures (e.g., IR, UV-Vis)
Computational methods are highly effective in predicting spectroscopic signatures, which can aid in the identification and characterization of the molecule.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The resulting theoretical IR spectrum for this compound would show characteristic peaks corresponding to specific bond vibrations. Key predicted signals would include the C-H stretching of the terminal alkyne, the C≡C stretching modes of both the ethynyl and butadiynyl groups, and various C-C and C-H vibrations associated with the benzene ring. Spectroelectrochemical IR studies on related compounds have been used to probe changes in bonding upon oxidation. researchgate.net
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). For a conjugated system like this, the absorption spectrum is expected to be dominated by intense π→π* transitions. The lowest energy transition, corresponding to the HOMO→LUMO excitation, would dictate the maximum absorption wavelength (λmax).
| Spectroscopy | Predicted Feature | Vibrational/Electronic Mode |
|---|---|---|
| IR | ~3300 cm⁻¹ | Terminal Alkyne C-H Stretch |
| IR | 2100-2250 cm⁻¹ | C≡C Triple Bond Stretches |
| IR | ~1600 cm⁻¹ | Aromatic C=C Stretches |
| UV-Vis | Strong absorption in the UV region | π→π* Electronic Transitions |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a relatively rigid molecule such as this compound, single-molecule conformational analysis is limited. The primary conformational freedom would be the rotation around the single bond connecting the butadiynyl group to the benzene ring, which is expected to have a very low energy barrier.
However, MD simulations are particularly useful for studying the behavior of this molecule in a condensed phase, such as in solution or as part of a larger molecular assembly. researchgate.net Simulations can provide insights into intermolecular interactions, solvent effects, and the self-assembly behavior of these rod-like molecules, which is relevant for applications in materials science.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. This involves mapping the potential energy surface to identify reactants, products, intermediates, and the transition states that connect them.
Mechanistic Insights into Formation and Transformation Processes
The synthesis of aryl buta-1,3-diynyl compounds often involves cross-coupling reactions, such as Sonogashira or Glaser-Hay type couplings. researchgate.net DFT calculations can be used to model the entire catalytic cycle of these reactions. By calculating the energies of all intermediates and transition states, researchers can determine the rate-limiting step and understand how different catalysts or substrates influence the reaction outcome.
Furthermore, theoretical studies can provide mechanistic insights into subsequent transformation processes. For instance, quantum chemical calculations on related metal-polyyne complexes have been used to study their oxidation and subsequent dimerization or cyclization reactions, providing a deeper understanding of their stability and reactivity. researchgate.net
Energetic Landscape of Reactivity
The energetic landscape of a molecule dictates its reactivity, offering a theoretical map of potential chemical transformations and their associated energy requirements. For this compound, a molecule rich in π-electron density and unsaturated bonds, computational studies on analogous systems provide significant insights into its potential reaction pathways, primarily focusing on cycloaddition reactions. While direct computational data for this specific molecule is not extensively available in public literature, analysis of closely related aryl-substituted diynes and polyynes allows for a scientifically grounded discussion of its likely reactive behavior.
One of the most pertinent transformations for molecules containing a butadiyne unit is the dehydro-Diels-Alder (DDA) reaction. This reaction involves the [4+2] cycloaddition of the diyne (acting as the "diene") with a dienophile. In the context of this compound, this could occur either intramolecularly or intermolecularly.
Experimental work on 1,4-diphenylbutadiyne, a structurally similar compound, has demonstrated its capability to undergo a solid-state topochemical dehydro-Diels-Alder reaction under high pressure (10-20 GPa), where a phenyl group acts as the dienophile. nih.govnih.gov This precedent suggests that the phenyl ring of the this compound could similarly participate in such a reaction, particularly under forcing conditions.
Computational studies on model dehydro-Diels-Alder reactions provide a quantitative glimpse into the energetic barriers that might be expected. For instance, a theoretical investigation of the intramolecular DDA reaction of a triyne system, which shares the core diyne reactivity, has been performed using density functional theory (DFT) at the (U)M06-2X/6-311+G(d,p) level. This study explored both a concerted and a stepwise reaction pathway. researchgate.net
The findings from this model system can be extrapolated to provide an estimate of the energetic landscape for similar reactions involving this compound. The calculated activation barriers highlight the significant energy input required for such transformations.
| Pathway | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|
| Concerted | 36.0 | -7.2 (Interaction Energy) |
| Stepwise | 35.2 | +7.7 (Interaction Energy) |
The data indicates a slight preference for a stepwise mechanism in this model system, with an activation barrier of 35.2 kcal/mol. The positive interaction energy for the stepwise pathway suggests a less favorable initial association of the reacting moieties compared to the concerted path. It is important to note that these values are for a specific intramolecular reaction and would differ for an intermolecular reaction or one involving a phenyl group as the dienophile, as would be the case for this compound. However, they provide a valuable theoretical baseline for the magnitude of the energy barriers involved in the cycloaddition reactivity of the butadiyne unit.
Further computational investigations into other cycloaddition reactions involving C-C triple bonds have been reviewed, providing a broader context for the reactivity of this compound. researchgate.net These studies emphasize the utility of DFT in elucidating reaction mechanisms and predicting stereoselectivity and regioselectivity. For instance, the role of substituents and the electronic nature of the reactants are crucial in determining the energetic favorability of different reaction channels. researchgate.net
Reactivity and Chemical Transformations of 1 Buta 1,3 Diyn 1 Yl 4 Ethynylbenzene
Reactivity of Polyynes and Terminal Alkynes
Polyynes, which are compounds containing alternating single and triple carbon-carbon bonds, and terminal alkynes are known for their high reactivity. wikipedia.org The electron density of the π-bonds in the alkyne functionalities makes them susceptible to a range of chemical reactions. masterorganicchemistry.com Long polyyne chains can be inherently unstable, tending to undergo exothermic cross-linking, which makes the use of bulky, inert end-groups a common strategy for stabilization. wikipedia.org
The carbon-carbon triple bonds in 1-(buta-1,3-diyn-1-yl)-4-ethynylbenzene are electron-rich, making them prone to electrophilic addition reactions. msu.edutaylorfrancis.com Due to the presence of two π-bonds, alkynes can undergo addition reactions twice. masterorganicchemistry.com Common addition reactions for alkynes include hydrogenation, halogenation, hydrohalogenation, and hydration. masterorganicchemistry.combyjus.com
Hydrogenation: In the presence of catalysts like platinum, palladium, or nickel, alkynes react with hydrogen to first form alkenes and subsequently alkanes upon further reaction. byjus.com
Halogenation: Alkynes react with halogens, such as bromine and chlorine, to yield dihaloalkenes and, upon further reaction, tetrahaloalkanes. The reaction with a bromine solution is often used as a chemical test for unsaturation. byjus.com
Hydration: In the presence of dilute sulfuric acid and mercuric sulfate, alkynes can react with water to form carbonyl compounds through an enol intermediate. byjus.comchemistrysteps.com
The sp-hybridized carbons of the triple bond make alkynes more electrophilic than similarly substituted alkenes, occasionally leading to nucleophilic addition reactions. msu.edu The regioselectivity of these additions to the terminal alkyne often follows Markovnikov's rule, where the attacking species adds to the more substituted carbon, due to the relative stability of the resulting vinyl carbocation intermediate. chemistrysteps.com
Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step. mdpi.com The alkyne moieties in this compound can participate as dienophiles or dipolarophiles in these transformations.
Diels-Alder Reaction: This [4+2] cycloaddition involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org The triple bonds within this compound can act as dienophiles. The reaction is driven by the formation of more stable σ-bonds from less stable π-bonds. organic-chemistry.org A variation known as the hexadehydro-Diels-Alder reaction utilizes diynes and alkynes to generate a benzyne (B1209423) intermediate, which can be trapped to form highly functionalized aromatic rings. wikipedia.org Polyyne substrates have been used in domino hexadehydro-Diels-Alder reactions to synthesize polyacenes. nih.gov
[2+2] Cycloaddition: This reaction involves two components with π-bonds to form a four-membered cyclobutane (B1203170) or cyclobutene (B1205218) ring. wikipedia.org Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered rings. libretexts.org Thermally, [2+2] cycloadditions are generally forbidden by symmetry rules but can occur with specific substrates like ketenes. libretexts.orgyoutube.com
The following table summarizes the participation of alkynes in different types of cycloaddition reactions.
| Cycloaddition Type | Reactants | Product Ring Size | Key Features |
| Diels-Alder [4+2] | Conjugated diene + Alkyne (dienophile) | 6-membered ring | Thermally allowed, concerted mechanism, high stereospecificity. wikipedia.orgorganic-chemistry.org |
| Hexadehydro Diels-Alder | Diyne + Alkyne | Aromatic ring | Proceeds via a benzyne intermediate. wikipedia.org |
| Photochemical [2+2] | Alkyne + Alkene | 4-membered ring | Requires photochemical activation to form an excited state. libretexts.org |
| Thermal Ketene [2+2] | Ketene + Alkyne | 4-membered ring | A thermally allowed exception to the Woodward-Hoffmann rules for [2+2] cycloadditions. libretexts.org |
Catalyzed Chemical Transformations
Transition metal catalysts play a pivotal role in activating the triple bonds of this compound, enabling a wide array of selective transformations under mild conditions.
Homogeneous gold catalysts are particularly effective in activating C-C multiple bonds due to their strong π-acidity. nih.gov Gold(I) complexes can catalyze a variety of reactions with diynes and enynes, leading to diverse molecular structures. researchgate.net These reactions often proceed through the formation of vinylgold or gold carbene intermediates. Gold-catalyzed reactions are known for their high efficiency and compatibility with various functional groups. researchgate.net Examples include annulations, cycloadditions, and rearrangements. beilstein-journals.orgnih.gov For instance, gold catalysts can facilitate the reaction of propargyl esters with vinylazides to synthesize buta-1,3-dien-2-yl esters. rsc.org
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. nih.gov The terminal alkyne of this compound is an ideal substrate for these reactions, particularly the Sonogashira coupling.
The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org This reaction is highly valued for its mild reaction conditions, often proceeding at room temperature. wikipedia.orgmdpi.com
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles for palladium and copper. libretexts.org
| Catalyst System | Reactants | Product | Key Advantages |
| Palladium/Copper | Terminal Alkyne + Aryl/Vinyl Halide | Arylalkyne / Enyne | Mild conditions, high functional group tolerance, wide applicability. wikipedia.orgmdpi.com |
| Copper-Free Palladium | Terminal Alkyne + Aryl/Vinyl Halide | Arylalkyne / Enyne | Avoids homocoupling of alkynes, beneficial for certain substrates. libretexts.org |
The general scheme for the Sonogashira coupling is as follows: R¹-X + H-≡-R² --(Pd cat., Cu cat., base)--> R¹-≡-R² where R¹ is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate, and R² is an organic substituent. wikipedia.org
Radical Reactions and Their Role in Chemical Evolution
Free-radical addition is another important reaction pathway for compounds with carbon-carbon multiple bonds. libretexts.org Alkynyl radicals can be involved in complex reaction cascades leading to the formation of larger, more complex molecules, including aromatic systems. acs.org For example, the reaction of an ethynyl (B1212043) radical with 1,3-butadiene (B125203) can lead to the formation of a benzene (B151609) ring through a barrierless process, a reaction of potential significance in cold molecular clouds. acs.org
Polyynes and their radical derivatives have been detected in interstellar space, where they are thought to participate in the formation of more complex organic molecules, contributing to chemical evolution. wikipedia.org The reactivity of these radical species, such as phenylethynyl radicals reacting with benzene to form phenanthrene, highlights the potential for polyynes to act as building blocks for polycyclic aromatic hydrocarbons (PAHs) in astrophysical environments. acs.org
Stability Studies and Degradation Pathways of this compound
The stability of highly conjugated systems such as this compound is a critical factor for their potential applications. The presence of multiple acetylene (B1199291) and diacetylene units within the molecule's structure renders it susceptible to various degradation pathways. While specific research on this compound is limited, the reactivity of related polyynes and oligo(phenylene ethynylene)s (OPEs) provides significant insight into its potential stability and degradation mechanisms.
Oxidative Degradation and Influence of Environmental Factors
The extended π-system of this compound, rich in electron density, is prone to oxidative degradation. Molecular oxygen, in its ground state (triplet) or as reactive oxygen species (singlet oxygen), is a key initiator of degradation. Studies on analogous compounds containing diacetylene bridges have shown a significant tendency for dimerization with molecular oxygen. nih.govnih.gov This suggests a potential pathway where this compound could undergo intermolecular reactions, leading to oligomerization or polymerization and a loss of its defined structure.
Environmental factors play a crucial role in the rate and mechanism of oxidative degradation. The presence of moisture can lead to the addition of water across the triple bonds, a reaction observed in the photolysis of OPEs. nih.gov Furthermore, the polarity of the solvent or surrounding matrix can influence the stability of the compound. For instance, embedding polyynes within solid polymeric matrices has been shown to be an effective strategy for stabilization at ambient conditions. polimi.it Similarly, complexation with surfactants has been demonstrated to protect cationic OPEs from photodegradation in aqueous environments by shielding the reactive backbone from water and oxygen. nih.gov
The table below summarizes potential oxidative degradation pathways and influencing environmental factors, based on research on related compounds.
| Degradation Pathway | Influencing Environmental Factors | Potential Products |
| Dimerization/Oligomerization | Presence of molecular oxygen (O₂) | Higher molecular weight oligomers/polymers |
| Addition of Oxygen | UV radiation, presence of photosensitizers | Carbonyl compounds (e.g., ketones, aldehydes), diones |
| Addition of Water | Aqueous environment, UV radiation | Enols, ketones, and other oxygenated derivatives |
This table is based on extrapolated data from related polyyne and oligo(phenylene ethynylene) compounds.
Thermal and Photochemical Stability
The thermal and photochemical stability of this compound is intrinsically linked to the high energy of its carbon-carbon triple bonds. Long polyyne chains are known to be inherently unstable and can undergo exothermic cross-linking reactions, posing a potential hazard. wikipedia.org The thermal decomposition of a C₂₈ polyyne dumbbell has been observed at 155 °C. nih.gov It is plausible that this compound exhibits similar thermal lability, potentially undergoing intramolecular cyclization or intermolecular cross-linking at elevated temperatures. The stability of polyynes can be enhanced by the presence of bulky end-groups that provide steric hindrance and prevent close approach of the reactive chains. wikipedia.org
Photochemical degradation is another significant concern for highly conjugated molecules. Cationic OPEs, which share the phenylene ethynylene motif, are known to be effective light-activated biocides but degrade upon exposure to light. nih.govrsc.org The primary photochemical degradation pathway for some OPEs involves the addition of water or oxygen across the triple bond. nih.gov Given its extensive conjugation, this compound is expected to be photosensitive, with UV radiation likely promoting reactions that disrupt the π-system and lead to a loss of its characteristic properties. Encapsulation strategies, such as the formation of rotaxanes where the polyyne chain is threaded through a macrocycle, have been shown to significantly enhance the thermal stability of polyynes. nih.gov
The following table outlines the potential thermal and photochemical degradation pathways and stabilization strategies for this compound, inferred from studies on analogous compounds.
| Stress Factor | Potential Degradation Pathway | Stabilization Strategy |
| Heat | Cross-linking, sp-to-sp² transition, intramolecular cyclization | Encapsulation (e.g., in rotaxanes or polymeric matrices), bulky terminal groups |
| Light (UV/Visible) | Addition of water or oxygen across triple bonds, photopolymerization | Complexation with surfactants, covalent linkage in amphiphilic structures |
This table is based on extrapolated data from related polyyne and oligo(phenylene ethynylene) compounds.
Advanced Materials Applications and Supramolecular Assemblies of Polyynyl Ethynylbenzenes
Role as Building Blocks in Organic Materials Science
The molecular architecture of 1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene makes it an exemplary building block, or "monomer," for the bottom-up synthesis of precisely defined carbon-based materials. Its reactive terminal alkyne and diyne functionalities provide versatile handles for a variety of coupling and polymerization reactions, enabling the construction of larger, more complex molecular and macromolecular structures.
Fabrication of Carbon-Rich Scaffolds
Compounds featuring the buta-1,3-diyne unit are integral to the fabrication of carbon-rich scaffolds. These scaffolds are molecular frameworks with a high percentage of carbon atoms, often arranged in highly conjugated systems. The rigidity and linear nature of the this compound unit allow for the construction of well-defined, shape-persistent macrocycles and three-dimensional structures. These carbon-rich scaffolds are of interest for applications in host-guest chemistry, molecular recognition, and as templates for the synthesis of novel carbon allotropes.
Precursors for Extended π-Conjugated Systems
The extended π-conjugation inherent in this compound is a fundamental property that makes it a valuable precursor for even larger conjugated systems. Through various chemical transformations, this molecule can be incorporated into oligomers and polymers with extensive electronic delocalization. These extended π-conjugated systems are the basis for materials with interesting optical and electronic properties, such as organic conductors, semiconductors, and materials for nonlinear optics. The ability to precisely control the length and composition of these systems by incorporating defined building blocks like this compound is a key strategy in tuning their physical properties for specific applications.
Conjugated Polymers and Oligomers
The terminal alkyne and diyne groups of this compound are amenable to a range of polymerization techniques, leading to the formation of conjugated polymers and oligomers with unique properties and potential applications in organic electronics.
Polymerization Strategies
Several polymerization strategies can be envisioned for monomers like this compound, leveraging the reactivity of its carbon-carbon triple bonds.
Rhodium-catalyzed stitching polymerization: Rhodium catalysts are known to mediate the coupling of terminal alkynes. rsc.orgrsc.org This type of "stitching" polymerization could potentially be used to link this compound units into long, conjugated polymer chains. The specific reaction conditions and choice of rhodium catalyst would be crucial in controlling the regioselectivity and stereoselectivity of the polymerization, thereby influencing the final properties of the polymer. rsc.orgrsc.org While this strategy has been applied to various terminal alkynes, specific examples utilizing this compound are not yet prevalent in the literature.
Thiol-yne click polymerization: This robust and efficient reaction involves the addition of a thiol to an alkyne. rsc.orgsciengine.commagtech.com.cnresearchgate.net For a monomer like this compound, copolymerization with a dithiol under radical or base-catalyzed conditions could lead to the formation of cross-linked or linear polymers. sciengine.comresearchgate.net The high efficiency and functional group tolerance of the thiol-yne reaction make it an attractive method for synthesizing functional polymers with tailored properties. rsc.orgmagtech.com.cn
| Polymerization Strategy | Catalyst/Initiator | Potential Polymer Structure | Key Advantages |
| Rhodium-catalyzed stitching polymerization | Rhodium complexes | Linear, conjugated poly(arylene ethynylene)s | Control over polymer architecture |
| Thiol-yne click polymerization | Radical or base initiators | Linear or cross-linked polymers with thioether linkages | High efficiency, functional group tolerance |
Structure-Property Relationships in Poly(arylenevinylene)s and other Conjugated Polymers
The properties of conjugated polymers derived from this compound are intrinsically linked to their molecular structure. For the broader class of poly(arylene ethynylene)s (PAEs), to which polymers of this monomer would belong, several key structure-property relationships have been established. researchgate.netresearchgate.netnih.gov
The degree of π-conjugation along the polymer backbone is a primary determinant of the material's electronic and optical properties. Longer effective conjugation lengths generally lead to smaller HOMO-LUMO gaps, resulting in red-shifted absorption and emission spectra. The inclusion of the buta-1,3-diyne unit is expected to enhance π-delocalization compared to a simple ethynylene linker.
The nature of any side chains attached to the aromatic rings can significantly impact the polymer's solubility, processability, and solid-state packing. Bulky side chains can increase solubility but may disrupt interchain interactions, affecting charge transport. The absence of side chains on the parent monomer, this compound, would likely lead to insoluble and intractable polymers, highlighting the need for derivatization to create processable materials.
Molecular Electronics and Molecular Wires
The rigid, linear, and highly conjugated structure of oligomers and polymers derived from this compound makes them promising candidates for applications in molecular electronics, particularly as molecular wires.
A molecular wire is a molecule capable of transporting charge over a defined distance. The extended π-system of poly(arylene ethynylene)s provides a pathway for electron delocalization, facilitating charge transport. The buta-1,3-diyne linkage is of particular interest in this context, as theoretical and experimental studies on related systems have suggested that it can offer enhanced conductance compared to single alkyne or vinylene linkers.
Supramolecular Chemistry and Self-Assembly
The ability of molecules to spontaneously organize into well-defined, functional structures is a cornerstone of supramolecular chemistry. For rod-like molecules such as polyynyl-ethynylbenzenes, non-covalent interactions can be precisely engineered to guide their assembly into complex architectures.
Hydrogen-Bond Driven Assembly of Diacetylene Derivatives
Hydrogen bonding is a powerful and directional non-covalent interaction frequently used to control the self-assembly of molecules. nku.edu In the context of diacetylene derivatives, hydrogen bonds are instrumental in pre-organizing the monomer units into specific alignments that are conducive to topochemical polymerization. rsc.orgrsc.org Functional groups capable of forming hydrogen bonds, such as amides, are often incorporated into the molecular design to act as structure-directing agents. rsc.orgnih.gov
These interactions guide the diacetylene moieties to pack in a parallel and stacked fashion, which is a prerequisite for solid-state 1,4-addition polymerization upon exposure to UV light or heat. rsc.org For instance, diacetylene compounds featuring amide units have been shown to self-assemble into ordered supramolecular nanofibers. rsc.org In these assemblies, the hydrogen bonds facilitate the precise positioning of the reactive diyne rods, enabling their conversion into highly conjugated polydiacetylenes (PDAs). rsc.orgrsc.org The strength and directionality of these bonds can restrict the movement of the polymer side chains, which helps maintain the extended, linear conformation of the resulting polymer backbone. nku.edu This controlled arrangement is crucial for achieving desired electronic and optical properties. nku.edu
Design of Supramolecular Architectures for Controlled Polymerization
The design of supramolecular architectures offers a sophisticated method for controlling polymerization reactions, leading to polymers with precisely defined structures and properties. researchgate.netacs.orgdigitellinc.com Topochemical polymerization, a solid-state reaction where the crystal lattice of the monomer dictates the stereochemistry of the resulting polymer, is particularly relevant for diacetylene derivatives. rsc.org For this to occur, the diacetylene monomers must be pre-organized in the crystal lattice such that the distance and orientation between neighboring reactive ends meet specific geometric criteria.
Supramolecular strategies are employed to achieve this necessary pre-organization. By appending functional groups that can engage in specific non-covalent interactions like hydrogen bonding or π-π stacking, it is possible to engineer the crystal packing of the monomers. rsc.org Amide functionalities, for example, have been successfully used to orient butadiyne moieties into the ideal arrangement for subsequent topochemical polymerization. rsc.org This approach allows for the synthesis of highly ordered, π-conjugated polymers with advanced structural features. nih.gov The resulting polydiacetylene chains feature a unique backbone of alternating double and triple bonds, giving rise to interesting optical and electrical properties. rsc.org
Table 1: Key Parameters in Supramolecular Design for Topochemical Polymerization
Design Principle Controlling Interaction Effect on Monomer Assembly Outcome of Polymerization Functional Group Appendage Hydrogen Bonding (e.g., Amides) Directs monomer orientation and packing distance. Formation of highly ordered, crystalline polymers. Template-Assisted Assembly Surface Interactions (e.g., SAMs) Creates ordered adlayers of monomers on a substrate. researchgate.net Synthesis of oriented polymer thin films. nih.gov Side-Chain Engineering Van der Waals, π-π Stacking Influences intermolecular spacing and polymer chain conformation. rsc.org Control over polymer properties (e.g., chromatic response). rsc.org
Applications in Sensing and Molecular Recognition (e.g., Chemo-sensors)
The conjugated backbone of polymers derived from polyynyl-ethynylbenzenes, such as polydiacetylenes (PDAs), is sensitive to environmental perturbations. This sensitivity forms the basis of their application as chemo-sensors. rsc.orgPDAs typically exhibit a distinct blue color in their ordered, unperturbed state, which is due to the extensive π-electron delocalization along the polymer backbone. nku.edursc.orgUpon exposure to external stimuli—such as heat, mechanical stress, or the binding of an analyte—the side chains of the polymer can be disorganized. mdpi.comThis disruption causes a distortion of the conjugated backbone, leading to a dramatic and visually detectable color change from blue to red, often accompanied by an enhancement in fluorescence. rsc.orgnih.gov This colorimetric and fluorometric response can be harnessed for sensing applications. rsc.orgBy functionalizing the side chains of the diacetylene monomers with specific recognition elements (receptors), sensors can be designed to detect a wide range of analytes, including ions, organic molecules, proteins, and DNA. rsc.orgfrontiersin.orgFor example, a PDA functionalized with amines and imidazolium (B1220033) groups has been developed as a colorimetric and fluorescent sensor for carbon dioxide. nih.govThe reaction of the amine groups with CO2 induces a phase transition in the polymer, triggering the optical response. nih.govThis "label-free" detection mechanism, where the polymer itself acts as the signal transducer, makes PDA-based systems highly attractive for developing simple and sensitive chemo-sensors. mdpi.com
Optoelectronic Materials and Photonic Devices
The extended π-conjugation inherent in the structure of this compound and its polymerized forms makes these materials highly promising for applications in optoelectronics and photonics. rsc.orgmdpi.comgraphene-flagship.euThese systems are characterized by delocalized electrons, which lead to significant linear and nonlinear optical (NLO) properties. rsc.orgnih.gov Materials with high third-order NLO susceptibility are essential for applications such as optical switching, data processing, and frequency conversion. rsc.orgPolyyne and oligo(phenylene ethynylene) (OPE) systems have been the subject of extensive research for these properties. nih.govnih.govnih.govTheoretical and experimental studies have shown that the molecular second hyperpolarizability (γ), a measure of third-order NLO activity, increases significantly with the length of the conjugated chain. nih.govnih.govFor polyynes, this increase follows a power-law behavior, and saturation of the NLO properties is often not observed even for long oligomers, highlighting their potential. nih.govThe vibrational contribution to the second hyperpolarizability can also be significant in these systems. acs.org The electronic properties of these conjugated molecules also make them suitable for use as molecular wires or as active components in organic electronic devices. rsc.orgThe ability to tune their electronic and photophysical properties by modifying the molecular structure—for example, by changing the number of alkyne units or the nature of the end-groups—offers a pathway to tailor materials for specific functions in devices like organic light-emitting diodes (OLEDs) and photodetectors. rsc.org
Table 2: Research Findings on Optical Properties of Related Conjugated SystemsAstrochemical Significance and Interstellar Medium Studies of Aryl Polyynes
Formation Pathways in Interstellar and Circumstellar Environments
The synthesis of complex molecules like 1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene in the harsh conditions of space is thought to occur through a variety of mechanisms, primarily in the gas phase within the dense, cold environments of molecular clouds and the outflows of carbon-rich stars.
Gas-phase reactions are considered a primary route for the formation of complex organic molecules in the ISM. nih.govfrontiersin.orgfrontiersin.org In these environments, which are characterized by low temperatures and densities, ion-molecule and neutral-neutral reactions drive chemical complexity. frontiersin.orgscirp.org The chemistry in the circumstellar envelopes of carbon-rich stars, such as asymptotic giant branch (AGB) stars, is particularly rich. scirp.orgoup.comodu.edu These stellar outflows are significant sources of molecules and dust that enrich the interstellar medium. oup.comodu.edu
The formation of polyynes and cyanopolyynes in these environments is well-documented. scirp.orgnih.govcambridge.orgcambridge.org Experimental studies using carbon arcs have been able to reproduce the abundances of polyynes observed around carbon-rich stars, suggesting that the underlying formation mechanisms may be similar. nih.govcambridge.org This involves the reactions of carbon vapor with simple molecules. nih.gov It is within such environments, rich in carbon chains and aromatic precursors, that a molecule like this compound could potentially be assembled.
The table below summarizes the key environments and reaction types involved in the gas-phase synthesis of complex organic molecules.
| Environment | Key Characteristics | Dominant Reaction Types | Relevant Precursors |
| Molecular Clouds | Low temperature (~10 K), low density, shielded from UV radiation | Ion-molecule reactions, neutral-neutral reactions | Simple hydrocarbons, cyanides |
| Circumstellar Envelopes (e.g., of AGB stars) | High temperatures near the star, decreasing with distance; outflow of material | Thermodynamic equilibrium chemistry, shock-induced reactions, photochemistry in outer regions | Acetylene (B1199291), polyynes, benzene (B151609) |
| Plasma Environments (e.g., electrical discharges) | High energy electrons and ions | Radical reactions, fragmentation and recombination | Precursor molecules like naphthalene (B1677914) |
This table provides a generalized overview of conditions and processes relevant to the formation of complex organic molecules in astrophysical settings.
The formation of the buta-1,3-diynyl and ethynyl (B1212043) side chains on a benzene ring is a critical step in the synthesis of this compound. The growth of carbon chains is a fundamental process in astrochemistry. oup.comodu.edu Reactions involving the ethynyl radical (C₂H) are thought to be particularly important for the extension of carbon chains and the formation of more complex molecules, including polycyclic aromatic hydrocarbons (PAHs). pnas.orgnih.gov
While the precise pathway to this compound has not been detailed, it is plausible that it forms through sequential reactions of benzene or a substituted benzene derivative with smaller carbon-chain molecules or radicals. For instance, the detection of ethynylbenzene in the Taurus Molecular Cloud (TMC-1) suggests that the addition of an ethynyl group to a benzene ring is an active process in these environments. desy.deresearchgate.net Further reactions could then lead to the growth of the buta-1,3-diynyl chain on the opposite side of the ring.
Laboratory experiments involving electrical discharges through precursors like naphthalene have shown the formation of species with di-acetylenic side groups, lending experimental support to the idea that such structures can be generated in high-energy environments. desy.de
Detection and Identification in Interstellar Molecular Clouds and Astrophysical Objects
The detection of complex organic molecules in the ISM relies heavily on spectroscopic techniques, primarily radio astronomy, which can identify molecules through their unique rotational transitions. arxiv.orgacs.org The recent discoveries of various aromatic and cyclic molecules in TMC-1 have significantly advanced our understanding of interstellar organic chemistry. arxiv.orgacs.orgscitechdaily.commit.educhemistryworld.com
While this compound has not been detected, the spectroscopic characteristics of related polyynyl-substituted PAHs have been studied. arxiv.orgresearchgate.netosti.gov These studies provide insights into the expected spectral features of such molecules. The addition of ethynyl or butadiynyl groups to a PAH molecule introduces characteristic vibrational modes. arxiv.orgresearchgate.net
Key expected spectroscopic features for polyynyl-substituted aromatics include:
Acetylenic C-H stretching mode: near 3.05 µm. arxiv.orgresearchgate.net
Acetylenic C≡C stretching modes. arxiv.orgresearchgate.net
Acetylenic C-C-H bending modes: near 15.9 µm. arxiv.orgresearchgate.net
In the ultraviolet, the addition of polyynyl chains to an aromatic ring tends to cause a redshift in the electronic transitions. arxiv.orgresearchgate.net For radio astronomical detection, a molecule must possess a permanent dipole moment to exhibit a rotational spectrum. The asymmetry of this compound, with its different polyyne chains, would likely result in a permanent dipole moment, making it a potential target for future radio astronomical searches.
The table below shows some of the characteristic infrared absorption features of polyynyl-substituted PAHs based on laboratory studies.
| Vibrational Mode | Wavelength (µm) | Wavenumber (cm⁻¹) |
| Acetylenic C-H stretch | ~3.05 | ~3280 |
| Symmetric C≡C stretch (butadiynyl) | ~4.55 | ~2200 |
| Antisymmetric C≡C stretch (butadiynyl) | ~4.88 | ~2050 |
| Acetylenic C-C-H bend | ~15.9 | ~630 |
Data compiled from studies on various polyynyl-substituted PAHs and may not be exact for this compound. arxiv.orgresearchgate.net
The potential for multiple isomers of a given chemical formula to exist in the ISM presents a challenge for detection and identification. For a molecule like this compound, other isomers such as 1-(hexa-1,3,5-triyn-1-yl)benzene could also be formed. Differentiating between these isomers requires high-resolution spectroscopy and a detailed understanding of their individual spectral fingerprints.
The study of different isomers of cyanopyrene in TMC-1 has shown that their relative abundances may reflect the number of available sites for the addition of a functional group. scitechdaily.com This suggests that kinetic factors play a significant role in determining the isomeric distribution of complex molecules in cold, dark clouds. Theoretical calculations of the relative stabilities and spectroscopic properties of different isomers are crucial for guiding astronomical searches and interpreting observational data. arxiv.org
Contribution to Polycyclic Aromatic Hydrocarbon (PAH) Growth Mechanisms
Aryl polyynes are considered important intermediates in the growth of larger, more complex PAHs. nih.govnasa.gov The presence of reactive polyyne side chains can facilitate further reactions, leading to the formation of additional aromatic rings. The Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism is a well-known model for PAH growth, but other pathways, including those involving larger unsaturated hydrocarbon radicals, are also being explored. nih.govnih.govresearchgate.netacs.org
Theoretical studies have shown that reactions involving phenylacetylene (B144264) (ethynylbenzene) can lead to the formation of three- and four-ring PAHs with greater efficiency than traditional HACA pathways. nih.govkaust.edu.sa The reaction of ethynylbenzene with the o-ethynylphenyl radical, for example, provides a pathway to larger aromatic systems with side chains. nih.govkaust.edu.sa This highlights the importance of species with unsaturated side chains in the molecular mass growth processes that lead to soot in combustion and, by analogy, to larger carbonaceous structures in astrophysical environments. nih.govkaust.edu.sa
The structure of this compound, with its two reactive polyyne chains, makes it a plausible precursor for the formation of larger, more complex PAH structures through intramolecular cyclization or intermolecular reactions in dense interstellar or circumstellar environments.
Diacetylene Addition Mechanisms to Aromatic Systems
The growth of polyyne chains on aromatic rings is a key process in the molecular complexification of interstellar hydrocarbons. While the direct addition of a neutral diacetylene (C₄H₂) molecule to a stable aromatic ring like benzene is generally not favored under the cold conditions of the ISM, pathways involving radical species are considered highly efficient. These mechanisms are analogous to the well-documented hydrogen abstraction-acetylene addition (HACA) model but are adapted for the low-temperature environment of space, often proceeding without an energy barrier.
One primary mechanism involves the reaction of a phenyl radical (C₆H₅) with diacetylene. The phenyl radical, which can be formed from the photodissociation of benzene, can attack the π-electron system of the diacetylene molecule. uhmreactiondynamics.org This addition is typically barrierless, forming a temporary, energized complex. This intermediate can then stabilize by losing a hydrogen atom, resulting in the formation of phenylbutadiyne (C₆H₅C₄H). This process effectively extends the carbon chain attached to the aromatic ring.
Reaction Scheme: Phenyl Radical Addition to Diacetylene
Another plausible pathway is the reaction of a butadiynyl radical (C₄H•) with a neutral benzene molecule. The butadiynyl radical, formed from reactions involving acetylene and the ethynyl radical, can add to the benzene ring. uhmreactiondynamics.org Similar to the first mechanism, this creates an intermediate which subsequently ejects a hydrogen atom to restore the aromaticity of the ring, yielding phenylbutadiyne. These radical-neutral reactions are crucial as they can proceed rapidly even at the frigid temperatures (as low as 10 K) characteristic of molecular clouds. osti.gov
The following table summarizes key reactants and products in these addition mechanisms.
| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |
| Phenyl Radical (C₆H₅•) | Diacetylene (C₄H₂) | [C₁₀H₇] | Phenylbutadiyne (C₁₀H₆) |
| Benzene (C₆H₆) | Butadiynyl Radical (C₄H•) | [C₁₀H₇] | Phenylbutadiyne (C₁₀H₆) |
Role as Intermediates in PAH Formation and Evolution
Aryl polyynes, including this compound, are considered fundamental stepping stones in the growth of PAHs in the interstellar medium. researchgate.net The formation of even the simplest PAH, naphthalene (C₁₀H₈), is thought to proceed through aryl polyyne intermediates. nih.gov Laboratory and computational studies have shown that the growth from a single aromatic ring to a two-ring system can occur through sequential additions of ethynyl radicals (C₂H•). researchgate.netresearchgate.net
The process begins with the reaction of benzene with an ethynyl radical, which produces phenylacetylene (C₆H₅C₂H). uhmreactiondynamics.org Phenylacetylene, itself an aryl polyyne, can then react with a second ethynyl radical. This subsequent reaction can form 1,2-diethynylbenzene (B1594171), a key precursor to naphthalene. researchgate.net The 1,2-diethynylbenzene molecule is primed for cyclization; a reaction with a third ethynyl radical can trigger an intramolecular rearrangement, leading to the formation of the fused bicyclic structure of a naphthalene derivative, which then stabilizes through hydrogen atom loss. researchgate.netresearchgate.net
This sequential addition mechanism highlights how aryl polyynes act as critical links in the chain of PAH synthesis. A molecule such as this compound represents a more advanced stage in this growth process. It can be formed on a benzene ring that has already undergone chain extension reactions. Once formed, this highly unsaturated molecule serves as a reactive intermediate for further growth. The polyyne chains are susceptible to further radical attack or can participate in cyclization reactions to form more complex, multi-ring aromatic structures. Bimolecular reactions involving phenyl-type radicals and unsaturated hydrocarbons like vinylacetylene have been shown to be efficient, barrierless routes to forming naphthalene cores, further underscoring the role of these intermediates in building PAHs under single-collision conditions relevant to the ISM. osti.gov
The following table outlines the progression from benzene to a naphthalene core via aryl polyyne intermediates.
| Starting Molecule | Reactant Radical | Intermediate Product | Significance |
| Benzene (C₆H₆) | Ethynyl (C₂H•) | Phenylacetylene (C₈H₆) | First step of chain growth. uhmreactiondynamics.org |
| Phenylacetylene (C₈H₆) | Ethynyl (C₂H•) | 1,2-Diethynylbenzene (C₁₀H₆) | Key precursor for second ring formation. researchgate.net |
| 1,2-Diethynylbenzene (C₁₀H₆) | Ethynyl (C₂H•) | Isomerizing [C₁₂H₇]* complex | Ring closure to form naphthalene core. researchgate.net |
This framework demonstrates that aryl polyynes are not merely exotic molecules but are integral to the chemical pathways that lead to the ubiquitous presence of PAHs throughout the cosmos. researchgate.net
Future Research Directions and Outlook for 1 Buta 1,3 Diyn 1 Yl 4 Ethynylbenzene
Development of Novel Synthetic Strategies
The synthesis of unsymmetrical polyynes like 1-(buta-1,3-diyn-1-yl)-4-ethynylbenzene presents a significant challenge due to the propensity for symmetrical side products to form during coupling reactions. Future research will likely focus on developing more efficient and selective synthetic methodologies.
The Cadiot-Chodkiewicz coupling, a classic method for the synthesis of unsymmetrical diynes, is a promising route. rsc.orgnih.govresearchgate.net This reaction involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne. For the synthesis of this compound, one potential pathway would involve the coupling of 4-ethynylphenylacetylene with a 1-halobutadiyne, or alternatively, the coupling of 1-(buta-1,3-diyn-1-yl)benzene with a 1-halo-4-ethynylbenzene.
Future research could focus on optimizing the Cadiot-Chodkiewicz reaction conditions to improve yields and minimize homocoupling. This could involve the development of new catalyst systems, the use of protecting groups to selectively activate one of the alkyne functionalities, and the exploration of flow chemistry techniques for better control over reaction parameters.
| Synthetic Strategy | Reactants | Potential Advantages |
| Cadiot-Chodkiewicz Coupling | 1-Halo-4-ethynylbenzene and Butadiyne | Direct formation of the target molecule. |
| Cadiot-Chodkiewicz Coupling | 4-Ethynylphenylacetylene and 1-Halobutadiyne | Alternative coupling strategy. |
| Multi-step Synthesis with Protecting Groups | Use of silyl (B83357) or other protecting groups | Enhanced selectivity and control over the reaction. |
Exploration of Unconventional Reactivity
The highly conjugated and electron-rich system of this compound suggests a rich and diverse reactivity profile that is yet to be fully explored. Future research is expected to delve into its unconventional reactivity, particularly in the realm of cycloaddition reactions.
The butadiynyl moiety is a prime candidate for participating in various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions. nih.govresearchgate.net These reactions could lead to the formation of complex polycyclic and heterocyclic structures that are not easily accessible through other synthetic routes. For instance, the reaction of this compound with dienophiles could yield novel substituted naphthalene (B1677914) derivatives.
Furthermore, the terminal ethynyl (B1212043) group provides a handle for further functionalization through reactions like the Sonogashira coupling, click chemistry, and polymerization, opening up avenues for the creation of larger, more complex molecular architectures and polymers.
Advanced Computational Modeling for Precise Prediction
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be an invaluable tool in predicting and understanding the properties and reactivity of this compound.
Future computational studies will likely focus on:
Predicting Electronic Properties: Calculating the HOMO-LUMO gap, ionization potential, and electron affinity to understand its potential as a molecular wire or in electronic devices.
Simulating Spectroscopic Properties: Predicting its UV-Vis, IR, and Raman spectra to aid in its experimental characterization and to understand its photophysical behavior.
Modeling Reaction Pathways: Investigating the mechanisms and energetics of potential reactions, such as cycloadditions, to guide synthetic efforts and predict product distributions.
These computational models will provide a deeper understanding of the molecule's fundamental properties and guide experimental work, saving time and resources.
| Computational Method | Predicted Property | Significance |
| DFT | HOMO-LUMO gap, molecular orbitals | Understanding electronic behavior and reactivity. |
| TD-DFT | UV-Vis absorption and emission spectra | Predicting optical properties for materials applications. |
| Ab initio methods | Reaction mechanisms and transition states | Guiding synthetic strategies and understanding reactivity. |
Integration into Next-Generation Functional Materials
The rigid, linear structure and extended π-conjugation of this compound make it a promising building block for next-generation functional materials. Future research will likely explore its incorporation into various material architectures.
One of the most exciting potential applications is in the field of molecular electronics. The structure of this molecule is analogous to that of oligo(phenylene ethynylene)s, which have been extensively studied as molecular wires. iucr.orgresearchgate.net The butadiynyl unit could enhance the charge transport properties of such wires.
Furthermore, the ability to functionalize the molecule at the ethynyl terminus allows for its integration into larger systems, such as polymers and self-assembled monolayers. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
Further Elucidation of Astrochemistry Pathways
Aromatic molecules and polyynes are known to be present in the interstellar medium (ISM). The detection of benzonitrile (B105546) (C₆H₅CN), a simple aromatic molecule, in the Taurus Molecular Cloud (TMC-1) has provided a crucial link to understanding the formation of more complex polycyclic aromatic hydrocarbons (PAHs) in space. Ethynyl derivatives of cyclic hydrocarbons are also of significant interest in astrochemistry.
Future astrochemical research could focus on the potential role of this compound and related molecules in the ISM. Theoretical modeling of its formation pathways under interstellar conditions, as well as laboratory-based spectroscopic studies, will be crucial. The unique spectral signature of this molecule could be searched for in astronomical data obtained from radio telescopes, potentially leading to its detection in space and providing further insights into the complex chemistry of the cosmos.
Q & A
Q. What are the critical safety protocols for handling 1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene in laboratory settings?
- Methodological Answer : Handling ethynyl-containing compounds requires stringent safety measures due to their reactivity and potential toxicity. Key protocols include:
- Use of personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Conducting reactions in fume hoods or gloveboxes to prevent inhalation of volatile intermediates .
- Proper waste disposal: Segregate halogenated or reactive byproducts and collaborate with certified waste management services .
- Avoidance of open flames or sparks, as ethynyl groups can form explosive acetylides under certain conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Structural elucidation relies on a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon hybridization (e.g., sp-hybridized carbons in ethynyl/diynyl groups) .
- Infrared (IR) Spectroscopy : Stretching frequencies for C≡C bonds (~2100–2260 cm) confirm alkyne functionality .
- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns, critical for verifying purity .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and conjugation effects in the solid state .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions are pivotal:
- Sonogashira Coupling : Reacts aryl halides with terminal alkynes under inert atmospheres (e.g., N/Ar) with Pd(PPh)/CuI catalysts. Optimize temperature (60–80°C) and solvent (THF/DMF) to prevent side reactions .
- Protection-Deprotection Strategies : Use trimethylsilyl (TMS) groups to stabilize intermediates, followed by fluoride-mediated deprotection .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity (>95%) .
Advanced Research Questions
Q. How does the conjugation of butadiynyl and ethynyl groups influence the electronic properties of this compound?
- Methodological Answer : The extended π-conjugation lowers the HOMO-LUMO gap, enhancing conductivity and optical properties. Techniques to study this include:
- Cyclic Voltammetry (CV) : Measures redox potentials to estimate bandgap (~1.8–2.2 eV) .
- UV-Vis/NIR Spectroscopy : Absorption maxima shifts (e.g., λ > 400 nm) indicate extended conjugation .
- Density Functional Theory (DFT) : Computational modeling predicts charge distribution and resonance stabilization .
Q. What challenges arise in stabilizing this compound during storage, and how can they be mitigated?
- Methodological Answer : Challenges include oxidative degradation and polymerization. Mitigation strategies:
Q. How can computational methods predict the reactivity of this compound in click chemistry applications?
- Methodological Answer : DFT and molecular dynamics simulations model reaction pathways:
- Transition State Analysis : Identifies energy barriers for azide-alkyne cycloaddition (e.g., strain-promoted reactions) .
- Solvent Effects : COSMO-RS models predict solubility and reaction rates in polar/nonpolar media .
- Electrostatic Potential Maps : Highlight electron-deficient regions prone to nucleophilic attack .
Q. What are the potential applications of this compound in optoelectronic materials?
- Methodological Answer : The compound’s rigid, conjugated backbone makes it suitable for:
- Organic LEDs (OLEDs) : Blend with emissive polymers (e.g., PPV) to enhance electron mobility .
- Nonlinear Optical (NLO) Materials : Hyper-Rayleigh scattering measures second-harmonic generation (SHG) efficiency .
- Conductive Polymers : Dope with iodine or FeCl to achieve conductivity > 10 S/cm .
Data Contradictions and Validation
- Synthetic Yield Variability : Some reports cite 60–70% yields for Sonogashira couplings , while others achieve >85% using microwave-assisted synthesis . Validate via controlled reproducibility studies.
- Stability Claims : While most studies recommend –20°C storage , one suggests –80°C for long-term stability . Comparative accelerated aging tests (40°C/75% RH) can resolve discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
